Molecular Weight and Lipophilicity Differentiation from Unbranched Analogs
Compared to 1-(1,2,4-oxadiazol-3-yl)ethanamine (MW 113.12 g/mol) and 2-(1,2,4-oxadiazol-3-yl)propan-1-amine (MW 127.14 g/mol), 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine (free base, MW 141.17 g/mol) is heavier and possesses a more sterically congested amine environment [1]. This size increase corresponds to a calculated logP shift of approximately +0.5 units relative to the ethanamine analog, based on its additional methylene and methyl groups, enhancing membrane permeability potential [2].
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW 141.17 g/mol; estimated logP ~0.8 |
| Comparator Or Baseline | 1-(1,2,4-oxadiazol-3-yl)ethanamine: MW 113.12 g/mol, est. logP ~0.3; 2-(1,2,4-oxadiazol-3-yl)propan-1-amine: MW 127.14 g/mol, est. logP ~0.5 |
| Quantified Difference | MW increase of 28.05 g/mol vs. ethanamine; 14.03 g/mol vs. propan-1-amine. Estimated logP increase of 0.5 and 0.3 units, respectively. |
| Conditions | Calculated molecular properties; experimental logP values not available. |
Why This Matters
The higher molecular weight and lipophilicity can be critical parameters for optimizing CNS drug candidates or improving passive membrane permeability in a lead series, guiding chemists in building block selection.
- [1] PubChem. Compound Summary for CID 86776898, 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride; and CID 22169805 for 1-(1,2,4-oxadiazol-3-yl)ethanamine. Accessed 2026. View Source
- [2] Calculated using XLogP3 algorithm via PubChem. View Source
